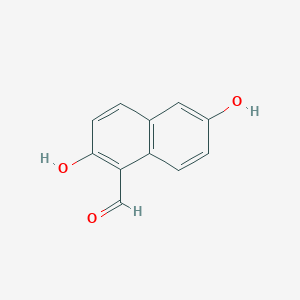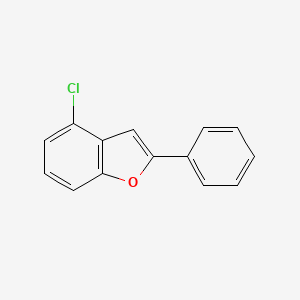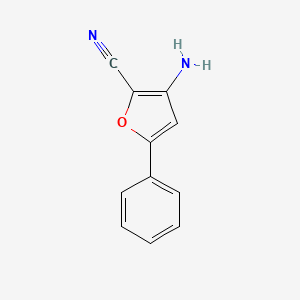
3-Amino-5-phenylfuran-2-carbonitrile
Vue d'ensemble
Description
3-Amino-5-phenylfuran-2-carbonitrile is a chemical compound with the molecular formula C₁₁H₈N₂O and a molecular weight of 184.19 g/mol . It belongs to the class of 1,2,4-triazole Schiff base cyclic compounds. This compound exhibits interesting properties and has potential applications in various fields .
Molecular Structure Analysis
The molecular structure of 3-Amino-5-phenylfuran-2-carbonitrile consists of a furan ring with an amino group (NH₂) and a phenyl group (C₆H₅) attached. The carbonitrile functional group (C≡N) is also present. The arrangement of atoms and bonds within the molecule significantly influences its properties and reactivity .
Chemical Reactions Analysis
3-Amino-5-phenylfuran-2-carbonitrile may participate in various chemical reactions due to its functional groups. These reactions could involve nucleophilic substitutions, cyclizations, or transformations of the carbonitrile group. Detailed investigations are needed to explore its reactivity with different reagents and conditions .
Applications De Recherche Scientifique
Cyclization Research
One significant application of compounds related to 3-Amino-5-phenylfuran-2-carbonitrile is in the field of cyclization research. For instance, Watanuki et al. (2004) demonstrated the cyclization of 3-benzoyl-2-cyanobutyronitrile to a similar compound, 2-amino-4-methyl-5-phenylfuran-3-carbonitrile, under acidic conditions. This process allowed for the production of carbonitriles with various functional groups, indicating a versatile approach in organic synthesis (Watanuki et al., 2004).
Corrosion Inhibition
Another area where similar compounds are utilized is in corrosion inhibition. Verma et al. (2015) investigated the effects of 5-(phenylthio)-3H-pyrrole-4-carbonitriles, which include compounds structurally analogous to 3-Amino-5-phenylfuran-2-carbonitrile, on mild steel corrosion. They found that these compounds effectively inhibited corrosion, demonstrating potential industrial applications (Verma et al., 2015).
Antimicrobial Research
Compounds similar to 3-Amino-5-phenylfuran-2-carbonitrile have also been synthesized and tested for their antimicrobial properties. Elkholy and Morsy (2006) synthesized 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its derivatives, reporting on their reactivity and antimicrobial activity. Such research suggests the potential of these compounds in developing new antimicrobial agents (Elkholy & Morsy, 2006).
Photovoltaic Research
In the field of photovoltaics, derivatives of 3-Amino-5-phenylfuran-2-carbonitrile have been studied for their potential use in organic–inorganic photodiode fabrication. Zeyada et al. (2016) explored the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, indicating the potential application of these compounds in the development of new types of photodiodes (Zeyada et al., 2016).
Safety And Hazards
3-Amino-5-phenylfuran-2-carbonitrile is primarily used for research purposes and should be handled with care. Safety precautions include proper lab practices, protective equipment, and adherence to chemical handling guidelines. A safety data sheet (SDS) should be consulted for detailed safety information .
Propriétés
IUPAC Name |
3-amino-5-phenylfuran-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c12-7-11-9(13)6-10(14-11)8-4-2-1-3-5-8/h1-6H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDKKYIVLXDJDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442696 | |
| Record name | 3-AMINO-5-PHENYLFURAN-2-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-phenylfuran-2-carbonitrile | |
CAS RN |
237435-85-7 | |
| Record name | 3-AMINO-5-PHENYLFURAN-2-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



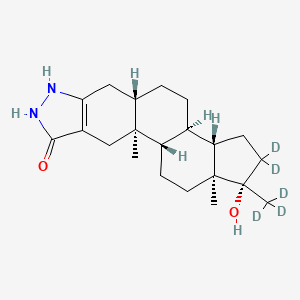
![N7-(3-Chlorophenyl)-N2-phenylthiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B1624917.png)


![7-Chloro-N-(pyridin-3-yl)[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B1624920.png)
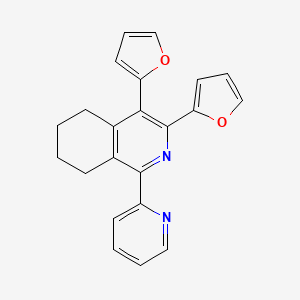




![3-Methylthio-1-phenyl-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B1624928.png)
